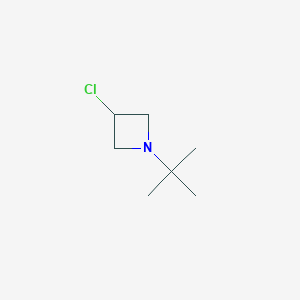

N-t-butyl-3-chloroazetidine

Description

N-t-butyl-3-chloroazetidine is a strained four-membered azetidine ring system substituted with a bulky tert-butyl group on the nitrogen atom and a chlorine atom at the 3-position. Azetidines, due to their ring strain and unique electronic properties, are of significant interest in medicinal chemistry and agrochemical research. The compound is referenced in Amines: Synthesis, Properties and Applications by Stephen A. Lawrence (Cambridge University Press), where its synthesis and reactivity are likely discussed in detail on page 132 .

Properties

Molecular Formula |

C7H14ClN |

|---|---|

Molecular Weight |

147.64 g/mol |

IUPAC Name |

1-tert-butyl-3-chloroazetidine |

InChI |

InChI=1S/C7H14ClN/c1-7(2,3)9-4-6(8)5-9/h6H,4-5H2,1-3H3 |

InChI Key |

KHPZPVOCUYTCIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CC(C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives and analogous nitrogen-containing heterocycles exhibit distinct physical, chemical, and biological properties. Below is a systematic comparison of N-t-butyl-3-chloroazetidine with structurally related compounds.

Structural Analogues

N-Methyl-3-chloroazetidine: Substituents: Methyl group (less bulky) on nitrogen, chlorine at 3-position. Key Differences: Reduced steric hindrance compared to the t-butyl group, leading to faster ring-opening reactions and lower thermal stability.

3-Chloroazetidine (unsubstituted nitrogen): Substituents: No alkyl group on nitrogen, chlorine at 3-position. Key Differences: Higher ring strain and reactivity due to the absence of electron-donating alkyl groups. This compound is more prone to polymerization or decomposition under standard conditions .

Key Differences: The lack of chlorine reduces polarity and electrophilicity, making it less reactive in nucleophilic substitution reactions. This derivative may exhibit better stability but fewer opportunities for functionalization .

Larger Ring Systems

N-t-butyl-3-chloropyrrolidine (5-membered ring) :

- Key Differences : Reduced ring strain in pyrrolidine increases thermal stability and decreases reactivity. The chlorine substituent may participate in slower substitution reactions due to diminished electrophilicity compared to azetidine derivatives .

N-t-butyl-3-chloropiperidine (6-membered ring) :

- Key Differences : Piperidine’s larger ring size eliminates ring strain, resulting in higher stability and lower propensity for ring-opening. The tert-butyl and chlorine substituents confer similar steric and electronic effects but in a more rigid, less reactive scaffold .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) | Stability (Ambient) |

|---|---|---|---|---|---|

| This compound | ~163.7 | 45–50 (est.) | 180–190 (est.) | Low | Moderate |

| N-Methyl-3-chloroazetidine | ~121.6 | <30 | 150–160 (est.) | Moderate | Low |

| 3-Chloroazetidine | ~107.5 | Decomposes | N/A | High | Very Low |

| N-t-butylazetidine | ~129.2 | 30–35 | 170–175 (est.) | Very Low | High |

Research Findings

- Synthesis : Lawrence (page 132) likely details the synthesis of this compound via Buchwald-Hartwig amination or analogous methods, leveraging palladium catalysis to couple tert-butyl groups to the azetidine ring .

- Stability : The tert-butyl group stabilizes the azetidine ring against thermal decomposition but introduces steric clashes that slow down substitution reactions compared to smaller N-alkyl analogs .

- Biological Relevance : Chlorinated azetidines are explored as bioisosteres for piperidines in drug discovery, offering improved metabolic resistance and target binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.